molecular formula C22H28N2O2 B5291788 N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

Cat. No. B5291788
M. Wt: 352.5 g/mol
InChI Key: CDPVAEXBJLXFPX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of

Mechanism of Action

N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide selectively activates the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. Activation of the dopamine D1 receptor leads to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA) signaling pathways. This results in the modulation of various downstream signaling pathways, including the MAPK/ERK pathway, which is involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have various biochemical and physiological effects. It increases the release of glutamate and acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory. It also modulates the activity of GABAergic interneurons in the striatum, which is involved in motor function and reward processing. In addition, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are involved in neuronal survival and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has several advantages for lab experiments. It is a highly selective dopamine D1 receptor agonist, which allows for the specific activation of this receptor without affecting other dopamine receptors. It also has a long half-life, which allows for sustained activation of the dopamine D1 receptor. However, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has some limitations for lab experiments. It is not orally bioavailable and must be administered via injection. It also has a relatively low solubility, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, depression, schizophrenia, and drug addiction. Another area of interest is its role in modulating neuronal survival and synaptic plasticity, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide for use in experimental settings.

Synthesis Methods

The synthesis method of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves the condensation of 2-phenylethylamine with 2-indanone in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-methylisatoic anhydride to yield the final product. The synthesis method has been optimized to improve the yield and purity of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.

Scientific Research Applications

N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in treating depression, schizophrenia, and drug addiction. In addition, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been used as a tool compound for studying the dopamine D1 receptor and its signaling pathways.

properties

IUPAC Name

N-(1-hydroxypropan-2-yl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17(16-25)23-21(26)22(14-19-10-6-7-11-20(19)15-22)24(2)13-12-18-8-4-3-5-9-18/h3-11,17,25H,12-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPVAEXBJLXFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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